3-戊基-7-(3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

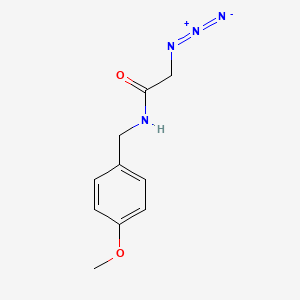

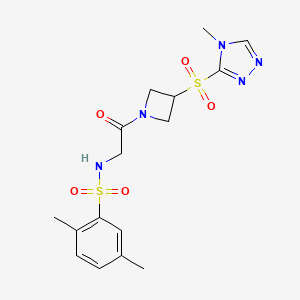

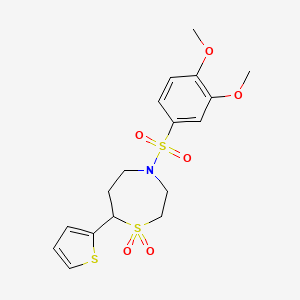

The compound "3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a multifaceted molecule that incorporates several functional groups and structural motifs, such as the quinazoline-2,4-dione core, a 1,2,4-oxadiazole ring, and a trifluoromethylphenyl group. These structural elements are known to contribute to various biological activities, which makes the compound a potential candidate for pharmaceutical applications.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been described in several studies. For instance, a method for synthesizing quinazoline-2,4-diones by reacting 2-thioxo-quinazolin-4-ones with sodamide under mild conditions has been reported . Another study outlines the synthesis of 1,3,4-oxadiazoles, which are structurally similar to the oxadiazole moiety present in the compound of interest . These methods typically involve the formation of intermediate structures followed by cyclization and functional group transformations to achieve the desired quinazoline scaffold.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been elucidated using various spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and X-ray crystallography . These techniques allow for the determination of the molecular conformation, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in tautomeric shifts, as indicated by spectral data for triazepinoquinazoline diones . Additionally, quinazoline-2,4-diones can be alkylated or undergo ring-opening reactions under specific conditions . The presence of a 1,2,4-oxadiazole ring also opens up possibilities for further chemical transformations, as oxadiazoles are known to be versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives and related compounds, such as solubility, melting point, and reactivity, can be inferred from their molecular structure and functional groups. The trifluoromethyl group, for instance, is known to influence the electronic properties of the molecule and can enhance the lipophilicity, which may affect the compound's biological activity and pharmacokinetic profile . The 1,2,4-oxadiazole ring is a heterocyclic moiety that contributes to the rigidity of the molecule and can impact its binding affinity to biological targets .

Case Studies

Several studies have evaluated the biological activities of quinazoline derivatives. Compounds with the trifluoromethylquinoline motif have shown significant antimicrobial activity against various microorganisms, suggesting potential as antituberculosis agents . Similarly, quinazoline-2,4-diones have been investigated for their antimicrobial properties and as scaffolds for obtaining selective Gly/NMDA and AMPA receptor antagonists . These case studies highlight the therapeutic potential of quinazoline derivatives in treating infectious diseases and neurological disorders.

科学研究应用

合成与表征

含有1,2,4-恶二唑环和喹唑啉-2,4-二酮结构的化合物已被合成并表征其生物活性。例如,新型生物活性1,2,4-恶二唑天然产物类似物已被合成,显示出对11种细胞系体外具有显著的抗肿瘤活性,证明了这些化合物在癌症研究中的潜在药用价值(Maftei 等人,2013 年)。

除草剂评估

对含三酮的喹唑啉-2,4-二酮衍生物的研究揭示了它们作为新型除草剂的潜力。一项研究合成并对一系列这些衍生物进行了生物评估,发现许多衍生物对阔叶杂草和单子叶杂草表现出更好或优异的除草活性。这表明此类化合物在杂草控制中的农业应用(王大为等人,2014 年)。

抗菌活性

一些喹唑啉-2,4-二酮衍生物已被研究其抗菌特性。一项关于一些新型三氟甲基喹啉-3-碳酰肼和1,3,4-恶二唑的合成和抗菌活性的研究发现,某些化合物对结核分枝杆菌和铜绿假单胞菌表现出显着的活性,表明在抗菌治疗中具有潜在用途(Garudachari 等人,2014 年)。

振动光谱研究

已对相关化合物进行了振动光谱研究,包括 FT-IR 和 FT-拉曼分析,以了解其分子结构和潜在化学性质。此类研究可以深入了解这些化合物在不同条件下的行为,并且对于它们在各个领域的应用至关重要(Sebastian 等人,2015 年)。

属性

IUPAC Name |

3-pentyl-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O3/c1-2-3-4-11-29-20(30)16-10-7-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-5-8-15(9-6-13)22(23,24)25/h5-10,12H,2-4,11H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWNXZFRQCIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)